

physical and chemical properties of Calcitriol-d6

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Compound of Interest		
Compound Name:	Calcitriol-d6	
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Calcitriol-d6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol-d6 is the deuterated form of Calcitriol, the hormonally active metabolite of Vitamin D3.[1][2] Due to its isotopic labeling, Calcitriol-d6 serves as an invaluable tool in analytical and research settings, particularly as an internal standard for the quantification of endogenous calcitriol in biological samples by mass spectrometry.[3][4][5] Its chemical and biological properties are considered analogous to those of unlabeled calcitriol, making it an ideal tracer for metabolic and pharmacokinetic studies. This guide provides an in-depth overview of the physical and chemical properties of Calcitriol-d6, its biological signaling pathway, and detailed experimental protocols for its analysis.

Physical and Chemical Properties

The physical and chemical properties of **Calcitriol-d6** are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for the deuterated form, such as melting and boiling points, are not readily available in the literature. In such cases, data for the non-deuterated Calcitriol are provided for reference.



Property	Value	Source(s)
Chemical Name	(1R,3S,5Z)-4-methylene-5- [(2E)-2-[(1R,3aS,7aR)- octahydro-1-[(1R)-5-hydroxy-1- methyl-5-(methyl-d3)hexyl- 6,6,6-d3]-7a-methyl-4H-inden- 4-ylidene]ethylidene]-1,3- cyclohexanediol	[4]
Synonyms	1,25-dihydroxy Cholecalciferold6, 1α,25-dihydroxy Cholecalciferol-d6, Ro 21- 5535/2, 1,25-dihydroxy Vitamin D3-d6, 1α,25-dihydroxy Vitamin D3-d6	[4]
CAS Number	78782-99-7	[1]
Molecular Formula	С27Н38D6О3	[1]
Molecular Weight	422.67 g/mol	[1]
Appearance	White to off-white solid	[6]
Melting Point	111-115 °C (for non- deuterated Calcitriol)	[6]
Boiling Point	Not available	
Solubility	Soluble in Chloroform and DMSO	[4]
Stability	Stable for at least 4 years when stored at 4°C. Unstable in solution; freshly prepared solutions are recommended. Degrades upon prolonged exposure to light.	[4][7]
Storage	Store at 4°C for short-term and -20°C to -86°C for long-term	[4][8]



	storage. Protect from light.	
Specific Optical Rotation	+48° at 22°C/D (methanol) (for non-deuterated Calcitriol)	[9]

Chemical and Biological Activity

Calcitriol-d6 is chemically identical to calcitriol, with the exception of the six deuterium atoms on the side chain. This isotopic substitution makes it distinguishable by mass spectrometry without significantly altering its chemical reactivity or biological activity.

Calcitriol, the active form of vitamin D, plays a crucial role in calcium homeostasis.[8] Its biological effects are mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[5]

Signaling Pathway of Calcitriol

The binding of calcitriol to the VDR initiates a cascade of molecular events that ultimately modulate the transcription of target genes. This signaling pathway is central to the physiological functions of vitamin D.



Bloodstream Calcitriol-d6 Binds **Target Cell** Vitamin D Receptor (VDR) Retinoid X Receptor (RXR) Heterodimerizes with VDR-RXR Heterodimer Binds to Vitamin D Response Element (VDRE) on DNA Regulates Modulation of Gene Transcription _eads to Biological Response (e.g., Calcium transport)

Calcitriol Signaling Pathway

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Calcitriol binds to the VDR, leading to gene transcription modulation.

Experimental Protocols



Calcitriol-d6 is primarily used as an internal standard in quantitative analysis. Below are detailed methodologies for its application in HPLC and LC-MS/MS.

Quantification of Calcitriol using Calcitriol-d6 by LC-MS/MS

This method is adapted from a validated protocol for the determination of calcitriol in human plasma.[10]

- 1. Sample Preparation (Solid Phase Extraction)
- To 500 μL of plasma, add 25 μL of Calcitriol-d6 internal standard solution (100 ng/mL).
- Add 500 μL of 0.1% (v/v) formic acid and vortex for 30 seconds.
- Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.
- Condition a Phenomenex Strata-X (30 mg/1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
- Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.
- Elute the analytes with an appropriate solvent.
- 2. Derivatization
- Evaporate the eluate to dryness.
- Add 200 μL of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent.
- Vortex for 30 seconds and incubate at room temperature for 2 hours.
- Evaporate the derivatized sample to dryness under a gentle stream of nitrogen at 30°C.



- Reconstitute the residue in 300 μL of the mobile phase.
- 3. LC-MS/MS Conditions
- LC System: Waters Acquity UPLC
- Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7μm)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: 4.0 mM Ammonium Trifluoroacetate
- Gradient: 80% B to 20% B over 4 minutes, hold at 20% B for 1.5 minutes, then return to 80% B.
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Monitoring: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both calcitriol and Calcitriol-d6.

Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of calcitriol, where **Calcitriol-d6** can be used as a standard.[11][12]

- 1. Sample Preparation
- Extraction of calcitriol from the sample matrix (e.g., soft capsules) is typically done using organic solvents.
- The extract is then filtered and diluted to an appropriate concentration with the mobile phase.



2. HPLC Conditions

Column: Symmetry C18 (4.6 mm × 250 mm, 5 μm)

Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.

Detector: Diode Array Detector (DAD)

Wavelength: 265 nm

• Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

Spectroscopic Analysis

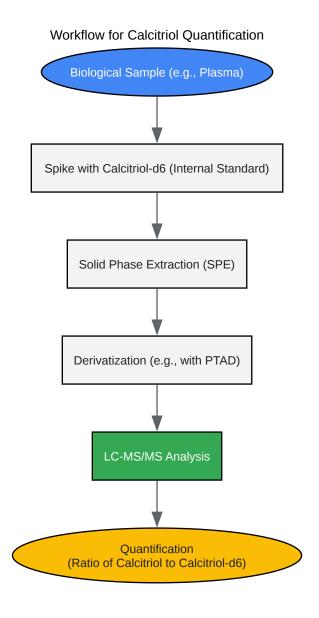
While detailed, validated protocols for NMR and FTIR of **Calcitriol-d6** are not widely published, these techniques are crucial for structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR would be used to
 confirm the overall structure of the molecule. The absence of signals corresponding to the six
 protons on the terminal methyl groups of the side chain and the presence of deuteriumcoupled signals would confirm the isotopic labeling. HSQC NMR can be particularly useful
 for identifying the specific vitamin D analog.[13][14]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of **Calcitriol-d6** is expected to be very similar to that of calcitriol, showing characteristic peaks for O-H, C-H, and C=C bonds.[15] The C-D stretching vibrations would appear at a lower wavenumber (around 2100-2250 cm⁻¹) compared to C-H stretches, providing evidence of deuteration.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of calcitriol in a biological sample using **Calcitriol-d6** as an internal standard.





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A typical workflow for the quantification of calcitriol.

Conclusion

Calcitriol-d6 is an essential analytical standard for the accurate quantification of calcitriol in various biological matrices. Its physical and chemical properties, being nearly identical to the endogenous compound, make it an ideal internal standard for mass spectrometry-based methods. The detailed experimental protocols provided in this guide offer a starting point for researchers and drug development professionals to develop and validate robust analytical methods for the study of vitamin D metabolism and related diseases.



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